4-[(4-ethoxyphenyl)amino]-2H-chromen-2-one
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Overview
Description
4-(4-Ethoxyanilino)-2H-chromen-2-one is an organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of an ethoxy group attached to the aniline moiety, which is further connected to the chromen-2-one structure. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyanilino)-2H-chromen-2-one typically involves the reaction of 4-ethoxyaniline with a suitable chromen-2-one precursor. One common method is the condensation reaction between 4-ethoxyaniline and 4-hydroxycoumarin in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of 4-(4-ethoxyanilino)-2H-chromen-2-one can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the overall yield of the desired product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxyanilino)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydrochromen-2-one.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Various substituted chromen-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Ethoxyanilino)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyanilino)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
4-(4-Ethoxyanilino)-2H-chromen-2-one can be compared with other similar compounds, such as:
4-Ethoxyaniline: A precursor in the synthesis of 4-(4-ethoxyanilino)-2H-chromen-2-one.
4-Hydroxycoumarin: Another precursor used in the synthesis.
Quinone Derivatives: Products formed from the oxidation of 4-(4-ethoxyanilino)-2H-chromen-2-one.
The uniqueness of 4-(4-ethoxyanilino)-2H-chromen-2-one lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various applications.
Properties
Molecular Formula |
C17H15NO3 |
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Molecular Weight |
281.30 g/mol |
IUPAC Name |
4-(4-ethoxyanilino)chromen-2-one |
InChI |
InChI=1S/C17H15NO3/c1-2-20-13-9-7-12(8-10-13)18-15-11-17(19)21-16-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3 |
InChI Key |
FGBHRWCFNSYDQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=O)OC3=CC=CC=C32 |
Origin of Product |
United States |
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